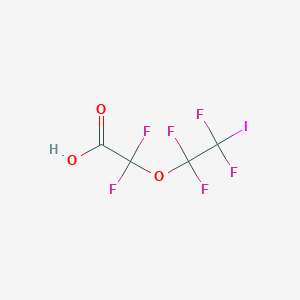![molecular formula C8H13NO2 B14411037 (6R)-2,2-Dimethyl-3-oxa-1-azabicyclo[4.2.0]octan-8-one CAS No. 86541-17-5](/img/structure/B14411037.png)
(6R)-2,2-Dimethyl-3-oxa-1-azabicyclo[4.2.0]octan-8-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6R)-2,2-Dimethyl-3-oxa-1-azabicyclo[420]octan-8-one is a bicyclic compound that features a unique structure with an oxygen and nitrogen atom incorporated into its ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6R)-2,2-Dimethyl-3-oxa-1-azabicyclo[4.2.0]octan-8-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a lactone or an epoxide, followed by cyclization to form the bicyclic structure. The reaction conditions often require the use of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(6R)-2,2-Dimethyl-3-oxa-1-azabicyclo[4.2.0]octan-8-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at positions adjacent to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(6R)-2,2-Dimethyl-3-oxa-1-azabicyclo[4.2.0]octan-8-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (6R)-2,2-Dimethyl-3-oxa-1-azabicyclo[4.2.0]octan-8-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction mechanisms or metabolic processes, depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Dimethyl-3-oxa-1-azabicyclo[4.2.0]octan-8-one: Lacks the (6R) configuration, which may affect its biological activity.
2,2-Dimethyl-3-oxa-1-azabicyclo[4.2.0]octan-8-ol: Contains a hydroxyl group instead of a ketone, leading to different reactivity and applications.
Uniqueness
(6R)-2,2-Dimethyl-3-oxa-1-azabicyclo[420]octan-8-one is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
86541-17-5 |
|---|---|
Molekularformel |
C8H13NO2 |
Molekulargewicht |
155.19 g/mol |
IUPAC-Name |
(6R)-2,2-dimethyl-3-oxa-1-azabicyclo[4.2.0]octan-8-one |
InChI |
InChI=1S/C8H13NO2/c1-8(2)9-6(3-4-11-8)5-7(9)10/h6H,3-5H2,1-2H3/t6-/m1/s1 |
InChI-Schlüssel |
KKODTABNKDRKAY-ZCFIWIBFSA-N |
Isomerische SMILES |
CC1(N2[C@H](CCO1)CC2=O)C |
Kanonische SMILES |
CC1(N2C(CCO1)CC2=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-methoxy-4-[(E)-2-quinolin-4-ylethenyl]phenol](/img/structure/B14410956.png)
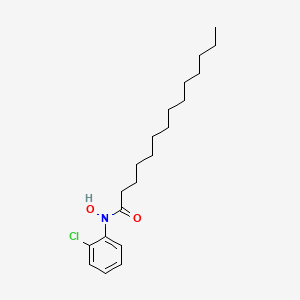
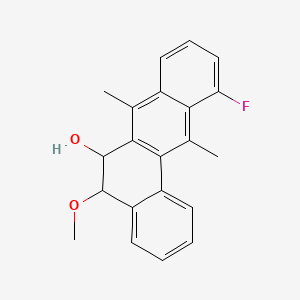
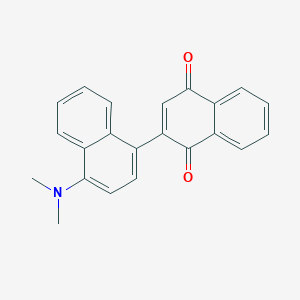
![5-([1,1'-Biphenyl]-4-yl)-2-(4-tert-butylphenyl)-1,3-oxazole](/img/structure/B14410969.png)
![Cyclohexanone, 2-[(1R)-2-nitro-1-(3-nitrophenyl)ethyl]-, (2S)-](/img/structure/B14410972.png)
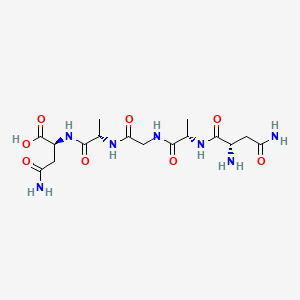
![6-Ethyl-9-(4-ethylphenyl)-4-methoxynaphtho[2,3-c]furan-1(3H)-one](/img/structure/B14410976.png)
![6a-Ethyl-1-methyloctahydrocyclopenta[b]pyrrole](/img/structure/B14410978.png)

![3-[5-(4-Chlorophenyl)thiophen-2-yl]-4-hydroxy-1H-pyrrole-2,5-dione](/img/structure/B14410998.png)


